

Pharmacological Profile of BMS-582949: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this compound has been investigated for the treatment of inflammatory diseases, including rheumatoid arthritis.[1][6] This technical guide provides a comprehensive overview of the pharmacological profile of BMS-582949, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

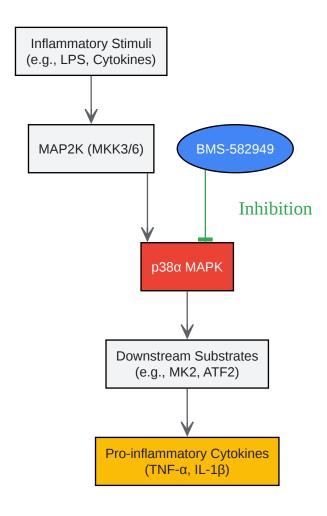
Mechanism of Action

BMS-582949 exerts its anti-inflammatory effects by selectively inhibiting the p38 α MAPK.[1][2] [4] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β). By inhibiting p38 α , **BMS-582949** effectively downregulates the production of these key mediators of inflammation.[7] The binding mode of **BMS-582949** to p38 α has been confirmed by X-ray crystallography.[6]

Signaling Pathway



The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by **BMS-582949**.



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Caption: p38 MAPK signaling cascade and inhibition by BMS-582949.

Quantitative Data

The following tables summarize the key quantitative data for BMS-582949.

Table 1: In Vitro Activity

Parameter	Value	Reference
p38α MAPK IC50	13 nM	[1][2][4]
Cellular TNFα IC50 (hPBMC)	50 nM	[2][4]



Table 2: Kinase Selectivity

BMS-582949 demonstrates high selectivity for p38α over other kinases.

Kinase Panel	Selectivity	Reference
Diverse panel of 57 kinases (including serine kinases, nonreceptor tyrosine kinases, receptor tyrosine kinases, and p38γ/δ isoforms)	>2000-fold	[5]

Note: The detailed data for the 57-kinase panel was not publicly available in the reviewed literature.

Table 3: In Vivo Efficacy in a Murine Model of Acute

Inflammation

Dose (oral)	TNFα Reduction (2h post LPS)	TNFα Reduction (6h post LPS)	Reference
5 mg/kg	89%	78%	[3]

Table 4: In Vivo Efficacy in a Rat Adjuvant Arthritis Model



Dose (oral)	Dosing Regimen	Effect on Paw Swelling	Reference
10 mg/kg	Once daily	Efficacious	[1]
100 mg/kg	Once daily	Dose-dependent reduction	[1]
0.3 mg/kg	Twice daily	Significant reduction	[3]
1 mg/kg	Twice daily	Markedly improved efficacy	[3]
5 mg/kg	Twice daily	Markedly improved efficacy	[3]

Table 5: Pharmacokinetic Properties

Species	Parameter	- Value	Reference
Mouse	Oral Bioavailability	90%	[8]
Rat	Oral Bioavailability	60%	[8]
Mouse	Clearance Rate	4.4 mL/min/kg	[8]
Mouse	AUC0-8h (10 mg/kg oral)	75.5 μM•h	[8]
Human	Half-life (t1/2)	11-21 hours	[7]

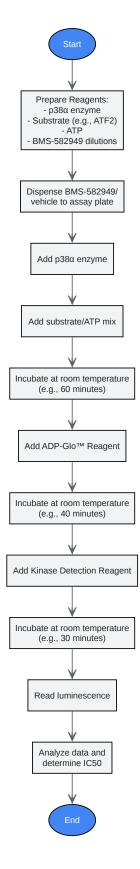
Experimental Protocols

The following are representative protocols for the key experiments used to characterize **BMS-582949**. These are based on standard methodologies and may not reflect the exact protocols used in the original studies.

p38α Kinase Inhibition Assay (Luminescent Kinase Assay)



This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.





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Caption: Workflow for an in vitro p38α kinase inhibition assay.

Methodology:

- Compound Preparation: Prepare serial dilutions of BMS-582949 in DMSO.
- Assay Plate Preparation: Add diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
- Kinase Reaction: Add recombinant p38α enzyme, a suitable substrate (e.g., ATF2), and ATP to initiate the reaction.
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- ADP Detection: Add ADP-Glo[™] Reagent to terminate the kinase reaction and deplete the remaining ATP.
- ATP Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP.
- Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
- Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cell-based TNFα Release Assay (Human Peripheral Blood Mononuclear Cells - hPBMCs)

This assay measures the ability of a compound to inhibit the release of TNF- α from stimulated immune cells.

Methodology:

• Cell Isolation: Isolate hPBMCs from whole blood using density gradient centrifugation.



- Cell Plating: Plate the isolated hPBMCs in a 96-well plate.
- Compound Treatment: Pre-incubate the cells with various concentrations of BMS-582949.
- Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.
- Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
- Supernatant Collection: Collect the cell culture supernatant.
- TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Determine the IC50 value for the inhibition of TNF- α release.

In Vivo Murine Model of Acute Inflammation

This model assesses the in vivo efficacy of a compound in reducing systemic inflammation.

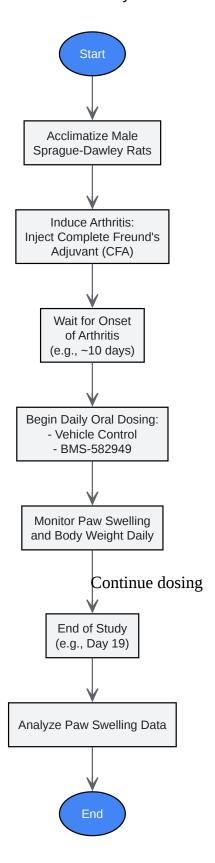
Methodology:

- Animal Acclimatization: Acclimatize male BALB/c mice for at least one week.
- Compound Administration: Administer BMS-582949 orally at various doses.
- LPS Challenge: After a set time post-compound administration (e.g., 90 minutes), inject the mice with a sublethal dose of LPS to induce an inflammatory response.
- Blood Collection: Collect blood samples at various time points post-LPS challenge (e.g., 2 and 6 hours).
- Cytokine Analysis: Measure the plasma levels of TNF-α using ELISA.
- Data Analysis: Compare the TNF- α levels in the treated groups to the vehicle control group to determine the percent inhibition.

In Vivo Rat Adjuvant Arthritis Model



This is a widely used model to evaluate the efficacy of anti-arthritic compounds.



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Caption: Workflow for the rat adjuvant arthritis model.

Methodology:

- Animal Acclimatization: Use male Sprague-Dawley rats and allow them to acclimatize.
- Arthritis Induction: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the tail or footpad.
- Treatment: Begin oral administration of BMS-582949 or vehicle once or twice daily, typically starting around the onset of clinical signs of arthritis (e.g., day 11).
- Assessment: Monitor the severity of arthritis by measuring paw volume (plethysmometry)
 and body weight regularly throughout the study.
- Data Analysis: Compare the changes in paw volume in the treated groups to the vehicle control group to assess the efficacy of the compound.

Clinical Development

BMS-582949 has undergone Phase II clinical trials for the treatment of rheumatoid arthritis.[6] Additionally, its effects on atherosclerotic plaque inflammation have been investigated in a multicenter study.[8][9][10] While the compound was generally well-tolerated, the study on atherosclerosis did not show a significant reduction in arterial inflammation compared to placebo.[7][8][9]

Conclusion

BMS-582949 is a potent and highly selective p38α MAPK inhibitor with demonstrated efficacy in preclinical models of inflammation and arthritis. Its favorable pharmacokinetic profile makes it a valuable tool for studying the role of the p38 MAPK pathway in various diseases. This technical guide provides a comprehensive summary of its pharmacological properties and representative experimental protocols to support further investigation by the scientific community.



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